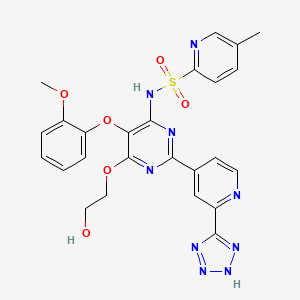
Clazosentan
Vue d'ensemble
Description
Le clazosentan est une petite molécule qui agit comme un antagoniste sélectif du récepteur de l’endothéline A. Il est principalement développé par Idorsia Pharmaceuticals pour la prévention du vasospasme cérébral et de l’ischémie cérébrale retardée associée et des infarctus cérébraux consécutifs à une hémorragie sous-arachnoïdienne anévrysmale . Le this compound a été approuvé au Japon pour ces indications .
Applications De Recherche Scientifique
Clazosentan has several scientific research applications, particularly in the fields of medicine and biology:
Mécanisme D'action
Le clazosentan exerce ses effets en antagonisant sélectivement le récepteur de l’endothéline A, qui est l’un des vasoconstricteurs les plus puissants connus . En inhibant ce récepteur, le this compound empêche la vasoconstriction qui peut entraîner un vasospasme cérébral et une ischémie consécutive. Les cibles moléculaires et les voies impliquées comprennent le récepteur de l’endothéline A et les voies de signalisation en aval qui contrôlent la vasoconstriction .
Analyse Biochimique
Biochemical Properties
Clazosentan acts as an antagonist to the endothelin (ET) A receptor . The inhibition of the ETA receptor by this compound decreases ET-related cerebral vasospasm, which may occur after an aneurysmal subarachnoid hemorrhage .
Cellular Effects
This compound’s primary cellular effect is the prevention of cerebral vasospasm and associated delayed cerebral ischemia and cerebral infarctions following aneurysmal subarachnoid hemorrhage . This is achieved through its antagonistic action on the ETA receptor, which in turn decreases ET-related cerebral vasospasm .
Molecular Mechanism
The molecular mechanism of this compound involves its selective antagonism of the ETA receptor . This antagonism decreases ET-related cerebral vasospasm, a key causative factor in the development of cerebral vasospasm following an aneurysmal subarachnoid hemorrhage .
Temporal Effects in Laboratory Settings
The recommended dosage of this compound is 10 mg/h administered by continuous intravenous infusion until 15 days after subarachnoid hemorrhage
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, the recommended dosage for humans is 10 mg/h administered by continuous intravenous infusion until 15 days after subarachnoid hemorrhage .
Metabolic Pathways
The primary metabolic pathway of this compound is hydroxylation by CYP2C9 . This compound is minimally metabolized .
Transport and Distribution
This compound is characterized by an intermediate clearance and a volume of distribution similar to that of the extracellular fluid volume . Its disposition is mainly dependent on the hepatic uptake transporter organic anion transport polypeptide 1B1/1B3 .
Subcellular Localization
Given its role as an ETA receptor antagonist, it is likely that it localizes to the cell membrane where the ETA receptors are located .
Méthodes De Préparation
La synthèse du clazosentan implique plusieurs étapes, y compris la formation d’un squelette pyridinylpyrimidine. La voie de synthèse implique généralement la réaction de l’acide 5-méthyl-pyridin-2-sulfonique avec divers réactifs pour former le composé final . Les méthodes de production industrielle du this compound sont propriétaires et impliquent des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le clazosentan subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.
Substitution : Le this compound peut subir des réactions de substitution, où des atomes ou des groupes spécifiques de la molécule sont remplacés par d’autres.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie :
Comparaison Avec Des Composés Similaires
Le clazosentan est unique parmi les antagonistes des récepteurs de l’endothéline en raison de sa sélectivité pour le récepteur de l’endothéline A et de son application spécifique dans la prévention du vasospasme cérébral. Les composés similaires comprennent :
Bosentan : Un antagoniste dual des récepteurs de l’endothéline utilisé pour traiter l’hypertension artérielle pulmonaire.
Ambrisentan : Un autre antagoniste sélectif du récepteur de l’endothéline A utilisé pour l’hypertension artérielle pulmonaire.
Macitentan : Un antagoniste dual des récepteurs de l’endothéline avec des applications dans l’hypertension artérielle pulmonaire.
Le caractère unique du this compound réside dans son utilisation spécifique pour la prévention du vasospasme cérébral et sa forte sélectivité pour le récepteur de l’endothéline A .
Propriétés
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWCJABOXHSRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N9O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170955 | |
| Record name | Clazosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180384-56-9 | |
| Record name | Clazosentan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clazosentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06677 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clazosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLAZOSENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRR0X4728 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




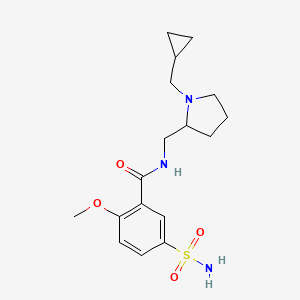


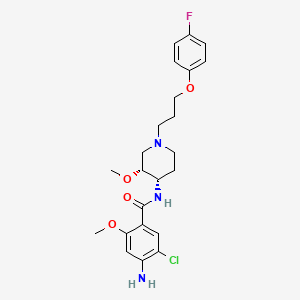
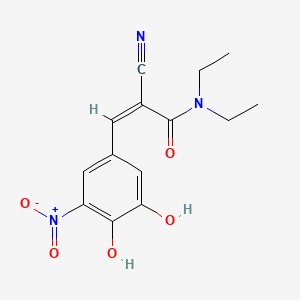

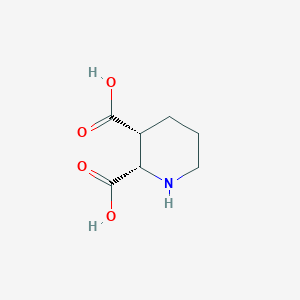
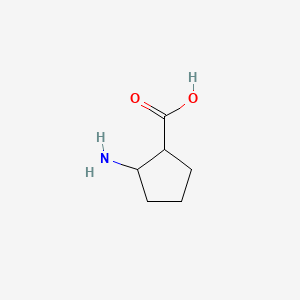
![benzyl N-[(1R)-1-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-[(2R)-2-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-phenylmethoxycarbonylamino-ethyl]disulfanyl-ethyl]carbamate dihydrochloride](/img/structure/B1669092.png)



